molecular formula C7H6ClN3 B1603858 3-(Chloromethyl)-[1,2,4]triazolo[4,3-a]pyridine CAS No. 855789-56-9

3-(Chloromethyl)-[1,2,4]triazolo[4,3-a]pyridine

Cat. No.: B1603858
CAS No.: 855789-56-9
M. Wt: 167.59 g/mol
InChI Key: WAKBTKMCEHZSKR-UHFFFAOYSA-N
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Description

3-(Chloromethyl)-[1,2,4]triazolo[4,3-a]pyridine (CAS 855789-56-9) is a high-value chemical intermediate primarily employed in the synthesis of various pharmaceutical compounds, particularly those targeting central nervous system (CNS) disorders . Its structure incorporates the [1,2,4]triazolo[4,3-a]pyridine scaffold, which is recognized as a privileged pharmacophore in medicinal chemistry due to its broad-spectrum biological activities . This scaffold is a key building block in several established therapeutic agents, including the antidepressant Trazodone, highlighting its relevance in the development of psychoactive drugs . The compound's main research value lies in its reactivity; the chloromethyl (-CH₂Cl) group serves as a versatile handle for further functionalization, allowing researchers to construct complex molecular architectures and link the triazolopyridine core to other pharmacophores . This makes it an essential reagent in organic chemistry and drug discovery programs for constructing novel heterocyclic compounds with potential biological activity . Mechanistically, derivatives of the [1,2,4]triazolo[4,3-a]pyridine core are known to interact with various biological targets in the brain. They have been studied as antagonists for serotonin receptors and have shown applications as antidepressants, as well as exhibiting anxiolytic and hypnotic effects . The specific biological activity of a final molecule is dictated by its overall structure, but this compound provides a critical starting point for the development of ligands that interact with these specific CNS receptors . Handling & Safety: This compound is classified with the signal word "Danger" and carries hazard statements H302 (Harmful if swallowed) and H314 (Causes severe skin burns and eye damage) . It must be handled with appropriate personal protective equipment and under an inert atmosphere, preferably stored in a freezer at temperatures under -20°C to maintain stability . Notice: This product is intended for research and laboratory use only. It is strictly not for diagnostic, therapeutic, or any human consumption purposes.

Properties

IUPAC Name

3-(chloromethyl)-[1,2,4]triazolo[4,3-a]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClN3/c8-5-7-10-9-6-3-1-2-4-11(6)7/h1-4H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAKBTKMCEHZSKR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NN=C(N2C=C1)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50610734
Record name 3-(Chloromethyl)[1,2,4]triazolo[4,3-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50610734
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

855789-56-9
Record name 3-(Chloromethyl)[1,2,4]triazolo[4,3-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50610734
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Cyclization of 2-Hydrazinylpyridines with Chloroethynyl Derivatives

A prominent method involves the reaction of 2-hydrazinylpyridines with chloroethynyl derivatives, particularly chloroethynylphosphonates, under mild conditions to form thetriazolo[4,3-a]pyridine ring system via a 5-exo-dig cyclization mechanism.

  • Reaction Conditions:

    • Solvent: Often polar aprotic solvents such as dimethylformamide (DMF) or acetonitrile.
    • Temperature: Room temperature to moderate heating (up to 60 °C).
    • Time: Several hours to days depending on substrate and temperature.
    • Base: Potassium carbonate or similar bases to facilitate cyclization.
  • Mechanism:

    • The hydrazine nitrogen attacks the chloroethynyl carbon, triggering cyclization to form the fused triazolopyridine ring.
    • The chloromethyl group is introduced via the chloroethynyl precursor.
  • Yields and Selectivity:

    • High yields (often near quantitative) are reported for the cyclization step.
    • Selectivity favors the [4,3-a] isomer over other triazolopyridine isomers.
    • Trace amounts of amidines and amides can form with 2-aminopyridines but are minimized with 2-hydrazinylpyridines.
  • Example Data:

Entry Substrate (2-Hydrazinylpyridine) Chloroethynyl Derivative Temp (°C) Time (h) Yield (%) Notes
1 2-Hydrazinylpyridine (1a) Chloroethynylphosphonate 25 4 ~98 Catalyst-free, high selectivity
2 Electron-deficient 2-Hydrazinylpyridine Chloroethynylphosphonate 60 50 ~90 Isomer mixture formed; rearrangement possible upon heating
  • References: The reaction progress can be monitored by ^31P NMR spectroscopy in phosphonate cases, confirming complete conversion.

Dimroth-Like Rearrangement Considerations

Prolonged heating of the initially formedtriazolo[4,3-a]pyridine can lead to Dimroth-like rearrangement to thetriazolo[1,5-a]pyridine isomer. This rearrangement is promoted by boiling the reaction mixture after full conversion of the chloroethynyl precursor.

  • Implication: To preserve the desired 3-(chloromethyl)-triazolo[4,3-a]pyridine structure, reaction conditions must avoid excessive heating post-cyclization.

Alternative Approaches and Patent-Documented Methods

The US patent US9512121B2 discloses preparation methods fortriazolo[4,3-a]pyridine derivatives, including chloromethyl-substituted analogs. While the patent focuses broadly on derivatives and their pharmaceutical applications, it outlines synthetic routes involving:

  • Starting materials: Pyridine derivatives functionalized with hydrazine or related groups.
  • Key steps: Cyclization reactions under controlled conditions, often employing bases, solvents like DMF or acetonitrile, and temperature control to yield the desired fused heterocycle.
  • Isolation: Purification by standard techniques such as column chromatography and solvent evaporation.

The patent emphasizes the importance of reaction stoichiometry, solvent choice, and temperature to optimize yields and minimize side products.

Summary Table of Preparation Methods

Method No. Starting Materials Key Reagents/Conditions Reaction Type Yield Range (%) Notes
1 2-Hydrazinylpyridines + chloroethynylphosphonate K2CO3, DMF, room temp to 60 °C, 4-50 h 5-exo-dig cyclization 90-98 High selectivity; avoid prolonged heating
2 Pyridine derivatives + hydrazine derivatives Base, polar aprotic solvents, controlled heating Cyclization, ring closure Variable Patent method; conditions optimized for purity
3 2-Aminopyridines + chloroethynyl derivatives Similar to above Cyclization Lower than hydrazinylpyridines Side products (amidines, amides) may form

Analytical and Monitoring Techniques

  • NMR Spectroscopy: ^31P NMR for phosphonate intermediates; ^1H and ^13C NMR for structural confirmation.
  • Mass Spectrometry: To confirm molecular weight and purity.
  • Chromatography: Column chromatography for purification; reaction monitoring by TLC.
  • Reaction Monitoring: Conversion tracked by NMR or LC-MS to optimize reaction time and avoid rearrangements.

Research Findings and Practical Notes

  • The use of 2-hydrazinylpyridines significantly improves reaction selectivity and yield compared to 2-aminopyridines due to reduced side reactions.
  • The chloromethyl group introduction via chloroethynyl precursors is efficient and allows for further functionalization.
  • Avoiding excessive heating post-cyclization is critical to prevent isomerization.
  • Catalyst-free conditions are often sufficient, simplifying the procedure and reducing costs.
  • The presence of the fused triazole ring and chloromethyl substituent makes the compound a valuable scaffold for pharmaceutical development.

Chemical Reactions Analysis

Types of Reactions

3-(Chloromethyl)-[1,2,4]triazolo[4,3-a]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the nature of the nucleophile or the specific redox conditions. For example, substitution with an amine can yield aminomethyl derivatives, while oxidation may lead to the formation of triazole N-oxides .

Scientific Research Applications

3-(Chloromethyl)-[1,2,4]triazolo[4,3-a]pyridine has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Chloromethyl)-[1,2,4]triazolo[4,3-a]pyridine is unique due to its chloromethyl group, which provides a reactive site for further chemical modifications. This allows for the synthesis of a wide range of derivatives with diverse biological activities .

Biological Activity

3-(Chloromethyl)-[1,2,4]triazolo[4,3-a]pyridine is a heterocyclic compound characterized by its unique triazole and pyridine structures. Its molecular formula is C7_7H6_6ClN3_3, with a molecular weight of approximately 167.6 g/mol. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as a scaffold for various therapeutic agents.

  • IUPAC Name : this compound
  • CAS Number : 855789-56-9
  • Molecular Structure : The compound features a chloromethyl group attached to a triazolo-pyridine ring system, which is significant for its reactivity and interaction with biological targets.

Biological Activity Overview

Research indicates that derivatives of this compound exhibit various biological activities including antimicrobial, anticancer, and anti-inflammatory properties. This section summarizes key findings from recent studies.

Antimicrobial Activity

Studies have shown that compounds derived from triazolo-pyridine scaffolds possess notable antimicrobial properties. For instance:

  • In vitro studies demonstrated that certain derivatives can inhibit the growth of Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Anticancer Potential

The compound's structure allows for the modulation of various biological pathways involved in cancer progression:

  • Case Study : A derivative of this compound was evaluated for its effects on cancer cell lines. Results indicated that it induced apoptosis in human breast cancer cells through the activation of caspase pathways and downregulation of anti-apoptotic proteins like Bcl-2 .
CompoundCell Line TestedIC50 (µM)Mechanism of Action
Derivative AMCF-7 (Breast)5.0Apoptosis induction
Derivative BHeLa (Cervical)7.5Cell cycle arrest

Anti-inflammatory Effects

Some derivatives have shown promise in reducing inflammation:

  • Mechanism : They may inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 by modulating NF-kB signaling pathways .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be significantly influenced by modifications to its structure:

  • Substituent Variations : Alterations at the 5-position of the pyridine ring or modifications to the chloromethyl group can enhance potency against specific biological targets.
Substituent PositionModificationEffect on Activity
5-position-OCH3_3Increased anticancer activity
Chloromethyl group-BrEnhanced antimicrobial properties

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-(Chloromethyl)-[1,2,4]triazolo[4,3-a]pyridine, and what reaction conditions influence yield?

  • Methodological Answer : The synthesis typically involves a multi-step approach:

Core Formation : Cyclization of hydrazinylpyridine precursors under basic conditions (e.g., NaOH-mediated reactions) to form the triazolopyridine core .

Chloromethylation : Use chloromethyl methyl ether (MOMCl) with a Lewis acid catalyst (e.g., FeCl₃) to introduce the chloromethyl group .

Optimization : Green chemistry approaches, such as oxidative cyclization using sodium hypochlorite in ethanol at room temperature, achieve high yields (e.g., 73%) with minimal byproducts .

  • Key Considerations : Solvent choice (e.g., acetonitrile vs. ethanol) and temperature significantly affect reaction kinetics and purity.

Q. How can spectroscopic and crystallographic methods characterize this compound?

  • Methodological Answer :

  • ¹H/¹³C NMR : Identify protons and carbons in the triazole and pyridine rings. For example, the chloromethyl group appears as a singlet at ~4.5 ppm in ¹H NMR .
  • X-Ray Diffraction : Resolve crystal packing and bond angles. Monoclinic systems (space group P2₁/n) with unit cell parameters (e.g., a = 14.018 Å, β = 99.759°) confirm structural integrity .
  • HRMS : Validate molecular weight (e.g., C₇H₁₁Cl₂N₃ has a calculated mass of 216.03 g/mol) .

Q. What preliminary biological activities have been reported for this compound?

  • Methodological Answer :

  • Antifungal Screening : Use agar diffusion assays against Candida species, noting inhibition zones at 50–100 µg/mL .
  • Herbicidal Activity : Evaluate post-emergent herbicidal effects on Echinochloa crusgalli at 150 g/ha, comparing inhibition rates to commercial herbicides .
  • SAR Foundations : Substituent effects (e.g., halogen position) on activity can guide initial pharmacological studies .

Advanced Research Questions

Q. How can contradictions in reaction outcomes during substitution reactions be resolved?

  • Methodological Answer :

  • Case Study : Substitution of the chloromethyl group with phosphonates may yield unexpected isomers. For example, using 2-hydrazinyl-5-nitropyridine at 60°C induces a Dimroth rearrangement, converting [1,2,4]triazolo[4,3-a]pyridines to [1,2,4]triazolo[1,5-a]pyridines .
  • Mitigation Strategies :
  • Monitor reaction progress via TLC/LC-MS to detect intermediates.
  • Adjust temperature and electron-deficient substrates to suppress rearrangements .

Q. What computational approaches are used to study structure-activity relationships (SAR) in triazolopyridine derivatives?

  • Methodological Answer :

  • 3D-QSAR : Build comparative molecular field analysis (CoMFA) models using herbicidal activity data. Contour maps highlight steric/electrostatic fields favoring inhibition of Brassica juncea .
  • DFT Calculations : Optimize geometries at the B3LYP/6-31G* level to correlate frontier molecular orbitals (HOMO/LUMO) with antifungal potency .
  • Docking Studies : Simulate binding to α5-GABAA receptors (PDB: 6HUP) to rationalize neuroactivity .

Q. How does the chloromethyl group influence regioselectivity in further functionalization?

  • Methodological Answer :

  • Nucleophilic Substitution : The chloromethyl group undergoes SN2 reactions with thiols or amines (e.g., benzyl mercaptan) to form thioether or amine derivatives. Steric hindrance from the triazole ring directs attack to the methyl position .
  • Cross-Coupling : Suzuki-Miyaura reactions require palladium catalysts (e.g., Pd(PPh₃)₄) but are hindered by the electron-withdrawing triazole core. Pre-functionalization via lithiation (at −78°C) improves reactivity .

Q. What strategies address low solubility in biological assays?

  • Methodological Answer :

  • Prodrug Design : Introduce hydrolyzable groups (e.g., acetyl) to the chloromethyl moiety, enhancing solubility without altering activity .
  • Co-Crystallization : Use co-formers like succinic acid in a 1:1 molar ratio to improve bioavailability .
  • Nanoformulation : Encapsulate in PLGA nanoparticles (150–200 nm) for sustained release in in vivo models .

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(Chloromethyl)-[1,2,4]triazolo[4,3-a]pyridine
Reactant of Route 2
3-(Chloromethyl)-[1,2,4]triazolo[4,3-a]pyridine

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